molecular formula C19H21N5O B14974027 N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14974027
M. Wt: 335.4 g/mol
InChI Key: GZNVWAGIFPAEMD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a central 1,2,3-triazole ring substituted with a carboxamide group at position 4, a 3,4-dimethylphenylamino group at position 5, and a 2,6-dimethylphenyl group at the N-1 position. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules, particularly agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)

InChI Key

GZNVWAGIFPAEMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution with Dimethylphenyl Groups: The introduction of dimethylphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents used in these reactions include dimethylphenyl halides and appropriate bases.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished using carboxylic acid derivatives and amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylphenyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Dimethylphenyl halides, appropriate bases

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily belong to the N-(2,6-dimethylphenyl) acetamide and alanine derivative classes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity
N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole + carboxamide - 3,4-dimethylphenylamino
- 2,6-dimethylphenyl
Hypothesized fungicidal/herbicidal (inferred from analogs)
Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) Alanine derivative - Methoxyacetyl group
- 2,6-dimethylphenyl
Systemic fungicide
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) Alanine derivative - Phenylacetyl group
- 2,6-dimethylphenyl
Oomycete fungicide
Ofurace (2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) Acetamide derivative - Tetrahydrofuranone group
- 2,6-dimethylphenyl
Fungicide (anti-oomycete)

Key Differences and Implications

Core Heterocycle vs. Alanine/Acetamide Backbone: The triazole core in the target compound introduces a rigid, planar heterocycle, which may enhance binding affinity to enzyme active sites compared to the flexible alanine/acetamide backbones in metalaxyl or benalaxyl .

Substituent Effects: The 3,4-dimethylphenylamino group at position 5 provides steric bulk and lipophilicity, which could improve membrane permeability compared to the methoxyacetyl group in metalaxyl. The absence of a chlorine atom (common in chloroacetamide herbicides like dimethachlor ) suggests a different mode of action, possibly targeting fungal cytochrome P450 enzymes rather than plant cellulose biosynthesis.

Synthetic Accessibility :

  • Triazole synthesis typically involves Huisgen cycloaddition or copper-catalyzed azide-alkyne reactions, which are more complex than the straightforward coupling reactions used for alanine derivatives like benalaxyl .

Research Findings and Hypotheses

  • Activity Prediction : Based on structural parallels, the compound may inhibit sterol biosynthesis in fungi (similar to triazole fungicides) or interfere with RNA synthesis (common in phenylamide fungicides like metalaxyl) .
  • SAR Insights : The 2,6-dimethylphenyl group is conserved across analogs, suggesting its critical role in target recognition. Replacing this group in benalaxyl reduces activity by >90% .
  • Toxicity and Selectivity : Triazole derivatives often exhibit lower mammalian toxicity than chloroacetamides (e.g., metazachlor ), but this requires experimental validation.

Biological Activity

N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C32H35N5O5
  • Molecular Weight : 569.651 g/mol
  • CAS Number : 1052250-94-8
  • IUPAC Name : 5-[[[(2R)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with specific amine precursors. For example, the reaction of 4-thiocyanatoaniline with triazole-4-carboxylic acids using coupling reagents has been documented . The resulting compounds exhibit various biological activities.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds related to the triazole structure have shown selective cytotoxic activity against various cancer cell lines. The antiproliferative potency was comparable to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)
N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-triazoleMCF-71.1
DoxorubicinMCF-70.12

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

  • Inhibition Potency : Certain triazole derivatives have shown IC50 values in the low micromolar range against AChE, indicating potential for treating conditions like Alzheimer's disease .

The mechanism by which N-(2,6-dimethylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-triazole-4-carboxamide exerts its biological effects may involve:

  • Binding Interactions : Molecular docking studies suggest that the compound interacts with key residues in the active site of target enzymes such as AChE.
  • Structural Activity Relationship (SAR) : Variations in substituents on the triazole ring and phenyl groups significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances potency against AChE .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Anticancer Studies : Research indicated that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity against cancer cell lines .
  • Neuroprotective Studies : The potential neuroprotective effects were evaluated through in vitro assays demonstrating significant inhibition of AChE activity .

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